4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C(_9)H(_9)BrF(_3)NO(_2)S It is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and ethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Procedure: The 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is reacted with ethylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Industry: Used in the development of agrochemicals and materials science for the synthesis of functionalized polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and inhibiting their activity.
Protein-Ligand Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-Ethyl-3-(trifluoromethyl)benzenesulfonamide: Lacks the bromine atom, which may influence its chemical reactivity and applications.
3-(Trifluoromethyl)benzenesulfonamide: Lacks both the bromine and ethyl groups, making it less versatile in certain synthetic applications.
Uniqueness
4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry. The presence of the bromine atom allows for further functionalization, while the ethyl group can influence its solubility and binding properties.
Properties
IUPAC Name |
4-bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQIKMVDGYVIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674358 | |
Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-99-6 | |
Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.